molecular formula C14H13NO4S2 B2353785 N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide CAS No. 2188279-24-3

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2353785
CAS No.: 2188279-24-3
M. Wt: 323.38
InChI Key: ZOEMUPHLCCSFAJ-UHFFFAOYSA-N
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Description

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in various chemical and biological applications. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the furan and thiophene precursors. One common method involves the condensation of 2-thiopheneethylamine with a furan derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the sulfonamide linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups onto the furan or thiophene rings .

Scientific Research Applications

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide exerts its effects is complex and involves multiple pathways. The compound can interact with various molecular targets, including enzymes and receptors, through its furan and thiophene rings. These interactions can modulate biological processes, leading to therapeutic effects. For example, its potential anti-inflammatory activity may involve the inhibition of specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide is unique due to the presence of both furan and thiophene rings, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with various molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4S2/c16-21(17,14-6-3-9-20-14)15-10-11(12-4-1-7-18-12)13-5-2-8-19-13/h1-9,11,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOEMUPHLCCSFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=CS2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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